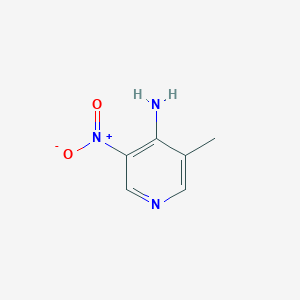

4-Amino-5-methyl-3-nitropyridine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWXBARPYDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462198 | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18227-67-3 | |

| Record name | 3-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identification

IUPAC Name: 4-Amino-5-methyl-3-nitropyridine

The systematic name for the requested compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. This name precisely describes the arrangement of its functional groups: an amino group at the fourth position, a methyl group at the fifth position, and a nitro group at the third position of the pyridine (B92270) ring. An alternative, though less common, IUPAC name would be 5-methyl-3-nitropyridin-4-amine.

Synonyms and Other Identifiers

Verifiable synonyms and other identifiers such as a CAS Registry Number and molecular formula for this compound could not be located in the searched chemical databases.

For the purpose of differentiation, the identifiers for a related, but different, compound, 4-Amino-3-nitropyridine , are provided below. nih.govsimsonpharma.com

| Identifier | Value |

| CAS Registry Number | 1681-37-4 nih.gov |

| Molecular Formula | C5H5N3O2 nih.gov |

Established Synthetic Routes

Synthesis from Substituted Pyridine Scaffolds

A primary approach to synthesizing this compound involves the modification of an existing, appropriately substituted pyridine ring. This typically involves the introduction of the amino group onto a pyridine scaffold that already contains the methyl and nitro substituents.

The introduction of an amino group onto a pyridine ring, particularly one activated by an electron-withdrawing group like a nitro group, can be achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination reactions. In an SNAr reaction, a leaving group on the pyridine ring is displaced by an amine nucleophile. The presence of the nitro group activates the ring, making it more susceptible to nucleophilic attack.

Catalytic amination has become a vital method for forming C-N bonds in the synthesis of arylamines, including aminopyridines. These reactions offer an alternative to traditional methods and are often more efficient and compatible with a wider range of functional groups. Transition metals like palladium and copper are commonly employed to facilitate this transformation. Ruthenium has also been used to catalyze SNAr reactions of aminopyridines with amines through a π-coordination activation strategy.

Catalytic amination provides a direct pathway for the synthesis of aminopyridines. Palladium (Pd) and Copper (Cu) based catalytic systems are prominent in this field.

Palladium-Catalyzed Amination: Palladium catalysts, often used with specialized phosphine ligands, are highly effective for the amination of halopyridines and pyridyl triflates. Chelating phosphine ligands, for example, enable the Pd-catalyzed C-N bond formation between bromopyridines and various amines. While direct C-H amination is an attractive and active area of research, the coupling of aryl halides remains a robust method. The general mechanism for Pd-catalyzed amination involves oxidative addition, coordination of the amine, and reductive elimination to form the desired product.

Copper-Catalyzed Amination: Copper-catalyzed amination, often referred to as the Ullmann condensation, is another powerful tool. The use of copper iodide (CuI) with various ligands has been shown to effectively catalyze the amination of aryl chlorides. For instance, 2-aminopyridine 1-oxides have been identified as effective ligands for the CuI-catalyzed amination of less reactive (hetero)aryl chlorides with aliphatic amines, achieving good to excellent yields. These reactions are valuable for creating C-N bonds with a variety of nitrogen sources, including ammonia and protected amines.

| Catalyst System | Substrate Example | Amine Source | Key Features |

| Pd/Phosphine Ligand | 2-Chloropyridines, 2-Bromopyridines | Protected Amines (e.g., Hydrazines) | Effective for various halopyridines; reaction conditions can be optimized. |

| CuI/Ligand | (Hetero)aryl Chlorides | Aliphatic Amines, Ammonia | Utilizes more accessible ligands; effective for less reactive chlorides. |

Ring Transformation Reactions

An alternative to modifying an existing pyridine is to construct the ring system through a ring transformation reaction. This approach can provide access to polysubstituted compounds that are difficult to prepare otherwise.

The Three-Component Ring Transformation (TCRT) is a powerful protocol for preparing highly functionalized compounds. In this process, a substrate undergoes a "Scrap & Build" type of reaction with two other components to form a new ring system. 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations because its electron-deficient nature and the presence of a good leaving group facilitate the reaction. This dinitropyridone can serve as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde.

The TCRT of dinitropyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate, can yield substituted nitropyridines. When dinitropyridone reacts with a ketone in the presence of ammonia, a TCRT occurs, affording nitropyridines that are not easily synthesized by other methods. The use of simple ketones as one of the three components greatly enhances the synthetic utility of this transformation. Ammonium acetate can also be used as the nitrogen source, leading to the formation of nitropyridines and, in some cases, nitroanilines.

| Starting Material | Reagents | Product Type | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridine | |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonium Acetate | Substituted Nitropyridine / Nitroaniline |

Three-Component Ring Transformation (TCRT) of Dinitropyridones

Formation of Bicyclic Intermediates

The synthesis of pyridines can proceed through the formation of bicyclic intermediates. For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia can lead to the formation of nitropyridines. This transformation involves the ketone's enamine or enol form attacking the pyridone ring, leading to a bicyclic intermediate. Subsequent elimination of nitroacetamide and aromatization yields the desired substituted nitropyridine. nih.gov This method highlights the utility of dinitropyridone as a synthetic equivalent for unstable nitromalonaldehyde. nih.gov

Ring Transformation from 3-Methyl-5-nitropyrimidin-4(3H)-one with Enaminones

A notable ring transformation involves the reaction of 3-Methyl-5-nitropyrimidin-4(3H)-one with 1,3-dicarbonyl compounds in the presence of ammonium acetate, which unexpectedly yields functionalized 4-aminopyridines. mdpi.comnih.gov This process involves a ring transformation at the 2- and 6-positions of the pyrimidinone, with the carbonyl group of the dicarbonyl compound being converted into an amino group. mdpi.com 3-Methyl-5-nitropyrimidin-4(3H)-one can be prepared from 2-thiouracil through a sequence of reduction, methylation, and nitration. nih.govnii.ac.jp This nitropyrimidinone acts as a synthetic equivalent of activated diformylamine. mdpi.comnih.govdoaj.org The reaction is initiated by the attack of the enolate anion of the dicarbonyl compound on the electron-deficient pyrimidinone ring, forming a bicyclic intermediate. nih.gov Subsequent elimination of an anionic nitroacetamide fragment leads to the formation of the pyridone. nih.gov

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a key method for the introduction of substituents onto electron-deficient aromatic rings, such as nitropyridines.

Amination of 3-Nitropyridines with Hydroxylamine (B1172632) or 4-Amino-1,2,4-triazole

The VNS amination of 3-nitropyridines provides a direct route to aminonitropyridines. researchgate.net Reagents such as hydroxylamine and 4-amino-1,2,4-triazole have been successfully employed for this transformation. researchgate.netrsc.org The reaction of 3-nitropyridine derivatives with these aminating agents in a basic medium results in the formation of the corresponding amino-substituted products in moderate to good yields. rsc.org While hydroxylamine offers the advantage of a simpler work-up procedure, 4-amino-1,2,4-triazole has been shown to provide better yields for certain substrates. researchgate.netrsc.org

Regioselectivity of Amination

A significant feature of the VNS amination of 3-nitropyridines is its high regioselectivity. The amination predominantly occurs at the position para to the nitro group. ntnu.no For instance, the amination of 4-methyl-3-nitropyridine with either hydroxylamine or 4-amino-1,2,4-triazole yields 2-amino-4-methyl-5-nitropyridine (B42881) as the sole isomer. ntnu.no Similarly, 5-methyl-3-nitropyridine is aminated to give 2-amino-3-methyl-5-nitropyridine (B21948). ntnu.no This selectivity is a key advantage over other methods like nitration of aminopyridines, which often lead to mixtures of isomers. ntnu.no The electron-donating nature of the methyl group can influence the reactivity of the nitropyridine, making it less electrophilic compared to unsubstituted 3-nitropyridine. ntnu.no

Oxidative Amination

Oxidative amination is another method for the synthesis of aminonitropyridines. The reaction of 3-nitropyridine with ammonia in the presence of an oxidizing agent like potassium permanganate can yield 2-amino-5-nitropyridine with high selectivity. ntnu.no This method has been reported to be effective when carried out in a mixture of DMSO and water. ntnu.no Furthermore, oxidative amination of 3-nitropyridines with primary and secondary amines, such as n-butylamine and diethylamine, can produce 2-alkylamino-5-nitropyridines with high regioselectivity under appropriate reaction conditions. ntnu.no

Radiochemical Synthesis (e.g., for [18F]5-methyl-3-fluoro-4-aminopyridine)

The synthesis of radiolabeled compounds is crucial for applications in medical imaging, such as Positron Emission Tomography (PET). The radiosynthesis of [18F]5-methyl-3-fluoro-4-aminopyridine has been described, utilizing an isotope exchange method. researchgate.netnih.govbiorxiv.org This process starts from the corresponding 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, which undergoes radiofluorination, followed by a palladium-on-carbon mediated hydrogenation to reduce the nitro and N-oxide groups. researchgate.netnih.govbiorxiv.org This method yields the desired [18F]-labeled product with high purity and acceptable molar activity, making it a promising candidate for neuroimaging applications. researchgate.netnih.govbiorxiv.org

Interactive Data Table: Summary of Synthetic Methodologies

| Methodology | Starting Material | Reagents | Product | Key Features |

| Ring Transformation | 3-Methyl-5-nitropyrimidin-4(3H)-one | Enaminones, Ammonium Acetate | Functionalized 4-aminopyridines | Unexpected formation of aminopyridines. mdpi.comnih.gov |

| Vicarious Nucleophilic Substitution (VNS) | 3-Nitropyridine derivatives | Hydroxylamine or 4-Amino-1,2,4-triazole, Base | Aminonitropyridines | High regioselectivity, para-amination. rsc.orgntnu.no |

| Oxidative Amination | 3-Nitropyridines | Ammonia, Potassium Permanganate or Alkylamines | 2-Amino-5-nitropyridines or 2-Alkylamino-5-nitropyridines | High selectivity under specific conditions. ntnu.no |

| Radiochemical Synthesis | 3-Fluoro-5-methyl-4-nitropyridine N-oxide | [18F]Fluoride, Pd/C, H2 | [18F]5-methyl-3-fluoro-4-aminopyridine | Isotope exchange for PET tracer synthesis. researchgate.netnih.govbiorxiv.org |

Isotope Exchange Methods

Isotope labeling is a crucial technique for tracking reaction mechanisms and metabolic pathways. For pyridine-based compounds, hydrogen isotope exchange (HIE) is a common method for introducing deuterium or tritium. nih.gov However, the incorporation of core-atom isotopes like carbon and nitrogen is more challenging as it often requires de novo synthesis from labeled precursors. nih.gov For nitrogen-containing heterocycles such as this compound, nitrogen isotopes can be introduced by utilizing labeled reagents during the synthesis. For instance, a synthetic route involving amination could employ ¹⁵N-labeled ammonium chloride to incorporate the isotope into the pyridine ring structure. nih.gov

Palladium-Mediated Hydrogenation of Nitro and N-oxide Groups

Palladium-mediated hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups to their corresponding amines. masterorganicchemistry.commdpi.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on a solid support like carbon (Pd/C) or alumina (Pd/Al₂O₃), under an atmosphere of hydrogen gas. mdpi.comresearchgate.net The process is highly effective for converting compounds like this compound into its di-amino derivative by selectively reducing the nitro group (NO₂) to an amino group (NH₂). masterorganicchemistry.com The stability and activity of the palladium catalyst are key factors in the reaction's success. mdpi.com This method is generally preferred due to its high yields and clean conversion. masterorganicchemistry.com

Preparation from 4-Ethoxy-3-nitropyridine with Ammonium Acetate

A specific synthetic route to produce a related compound, 4-amino-3-nitropyridine, involves the reaction of 4-ethoxy-3-nitropyridine with ammonium acetate. chemicalbook.com In this procedure, 4-ethoxy-3-nitropyridine is heated with an excess of ammonium acetate, which serves as the source of the amino group. The reaction mixture becomes a homogeneous liquid upon heating to 120°C. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the product is isolated by pouring the cooled mixture into water, which causes the yellow solid product to precipitate. chemicalbook.com This method has been reported to yield 4-amino-3-nitropyridine in approximately 75% yield. chemicalbook.com

Reaction Data for Synthesis from 4-Ethoxy-3-nitropyridine

| Reactant | Reagent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Ethoxy-3-nitropyridine | Ammonium Acetate | 120°C | 2.5 hours | 75% | chemicalbook.com |

Mechanistic Investigations of Synthetic Reactions

Reaction Mechanism of Nitro Group Migration in Nitropyridines (e.g., sigmatropic shift)

The direct nitration of the pyridine ring is often difficult and can result in low yields. researchgate.net However, alternative mechanisms exist for introducing a nitro group at the 3-position. One such mechanism involves the migration of a nitro group from the nitrogen atom of the pyridine ring to a carbon atom via a sigmatropic rearrangement. researchgate.netresearchgate.net The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate can then undergo a wikipedia.orgnih.gov sigmatropic shift, where the nitro group migrates from the nitrogen atom (position 1) to the carbon at the 3-position (position 5 in the delocalized system) to form the 3-nitropyridine product. researchgate.netresearchgate.net This type of intramolecular rearrangement is a concerted, pericyclic reaction governed by the principles of orbital symmetry. wikipedia.orguh.edu Analogous wikipedia.orgnih.gov and chemicalbook.comwikipedia.org sigmatropic nitro-shifts have also been observed in related cyclic systems. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. wikipedia.org This pathway is particularly favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to a good leaving group (like a halide). wikipedia.org The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. nih.gov

In pyridine derivatives, the ring nitrogen itself acts as an electron-withdrawing entity, further activating the ring for nucleophilic attack, especially at the ortho and para positions. wikipedia.org The presence of a nitro group, as in this compound precursors, significantly facilitates substitutions via the SNAr pathway by stabilizing the negatively charged Meisenheimer intermediate. nih.gov

Intramolecular Nucleophilic Addition Mechanisms

Intramolecular reactions can be powerful tools in the synthesis of heterocyclic compounds. One relevant mechanism in pyridine chemistry is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This pathway involves the initial addition of a nucleophile to the pyridine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. nih.gov Subsequently, a new ring closure occurs to form a different heterocyclic system. nih.gov

While not a direct synthesis of this compound itself, this type of mechanism illustrates how intramolecular nucleophilic processes can lead to complex ring transformations in nitrogen heterocycles. For a substrate to undergo such a nucleophilic-type ring transformation, it typically requires high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group within its structure. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a good balance between accuracy and computational cost. For 4-Amino-5-methyl-3-nitropyridine, DFT calculations provide a comprehensive understanding of its structural and electronic nature.

Optimized Molecular Geometries

The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), is the first step in computational analysis. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's steric and electronic properties.

In a related compound, 2-amino-3-nitropyridine, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental X-ray diffraction data. najah.edu For instance, the C-N bond length of the amino group and the C-N bond of the nitro group are influenced by their electronic interactions with the pyridine (B92270) ring. The C-N bond of an amino group is typically around 1.362 Å, while the C-N bond of a nitro group is longer, approximately 1.4779 Å, due to resonance effects. materialsciencejournal.org The bond lengths within the pyridine ring are also affected by the substituents. The presence of the electron-donating amino group and the electron-withdrawing nitro group can lead to a distortion of the pyridine ring from a perfect hexagon.

Table 1: Representative Optimized Molecular Geometries of Substituted Pyridines

| Parameter | 2-Amino-3-nitropyridine (Calculated) | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Calculated) |

| C-N (amino) bond length (Å) | --- | 1.362 materialsciencejournal.org |

| C-N (nitro) bond length (Å) | --- | 1.4779 materialsciencejournal.org |

| C-C (ring) bond length range (Å) | --- | 1.3466 - 1.5339 materialsciencejournal.org |

| C-H bond length range (Å) | --- | 1.0809 - 1.0945 materialsciencejournal.org |

| C=O bond length (Å) | --- | 1.2116 materialsciencejournal.org |

| C≡N bond length (Å) | --- | 1.1591 materialsciencejournal.org |

Electronic Properties (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For similar molecules, the HOMO-LUMO gap has been calculated to be around 2.0161 eV for 2-amino-5-methyl pyridinium (B92312) salicylate. malayajournal.org The distribution of HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

The Molecular Electrostatic Potential (MEP) is another important electronic property that provides a visual representation of the charge distribution in a molecule. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In substituted pyridines, the nitro group typically creates a region of strong negative potential, while the amino group contributes to a less negative or even positive potential region.

Table 2: HOMO-LUMO Energies and Energy Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Amino-5-methyl pyridinium salicylate | 3.2969 | -1.2808 | 2.0161 malayajournal.org |

| Compound 3 (from a series) | --- | --- | 7.26 researchgate.net |

| Compound 4 (from a series) | --- | --- | 6.08 researchgate.net |

Dipole Moment, Polarizability, and Hyperpolarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to an electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The intramolecular charge transfer from the amino group to the nitro group through the pyridine ring can enhance the hyperpolarizability of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule and can provide insights into its structure and reactivity. For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring, and the interactions involving the nitro group, are important for the stability of this compound.

Fukui Function Analysis for Reactivity

Fukui functions are used to predict the local reactivity of different sites within a molecule. They are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The Fukui function helps to identify the most likely sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO). For this compound, Fukui function analysis would likely indicate that the carbon atoms of the pyridine ring adjacent to the nitro group are susceptible to nucleophilic attack, while the amino group and certain ring positions might be more prone to electrophilic attack. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into processes like ligand-protein binding and solvent interactions.

While specific MD simulation studies on this compound are not extensively documented, research on its parent compound, 4-Amino-3-nitropyridine (4A3NP), offers valuable parallels. Docking studies, a key component of ligand-protein interaction analysis, have been performed on 4A3NP to predict its binding affinity and orientation within the active sites of proteins. researchgate.net For instance, 4A3NP was docked into the active sites of proteins 4YPO and 5NCJ, which are associated with anti-tuberculosis properties. researchgate.net Such analyses calculate the estimated free energy of binding, intermolecular energy, and inhibition constants, which are critical indicators of a compound's potential as a therapeutic agent. researchgate.net

Similarly, studies on related aminopyridines, like 5-methyl-3-fluoro-4-aminopyridine, highlight the importance of ligand-protein interactions. This compound has been investigated as a potential radioligand for imaging voltage-gated potassium (K+) channels, demonstrating its ability to bind to specific protein targets in the brain. biorxiv.org These examples underscore the methodologies that would be applied to this compound to explore its pharmacodynamic profile.

Table 1: Example Docking Study Parameters for 4-Amino-3-nitropyridine (4A3NP)

| Protein Target | Binding Affinity (kcal/mol) | Intermolecular Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|---|

| 4YPO | -5.78 | -7.57 | 44.31 |

| 5NCJ | -6.04 | -7.51 | 29.37 |

Data derived from docking studies on the analogue 4-Amino-3-nitropyridine. researchgate.net

Radial Distribution Function (RDF) analysis is a method used within molecular dynamics simulations to understand the local structure of a system. It describes how the density of surrounding particles varies as a function of distance from a reference particle. For a compound like this compound in a solvent, RDF studies can reveal detailed information about solvation shells and specific intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules.

For example, RDF analysis can be used to calculate the average distances and coordination numbers of solvent molecules (like water) around specific atoms of the compound, such as the nitrogen atoms of the amino and nitro groups or the pyridine ring. researchgate.net This provides a statistical picture of the immediate chemical environment around the molecule, which is crucial for understanding its solubility, reactivity, and transport properties. researchgate.net While specific RDF data for this compound is not available, this technique remains a fundamental tool for its theoretical characterization. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of molecules.

Studies on the related isomer, 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), have utilized DFT methods with various basis sets (such as 6-311G++(d,p) and cc-pVTZ) to determine its optimized molecular structure and energy. nih.govnih.gov These calculations provide precise bond lengths and angles and identify the most stable conformation of the molecule. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For 4-Amino-3-nitropyridine, the HOMO-LUMO gap was calculated to be -4.44 eV, indicating that charge transfer occurs within the molecule. researchgate.net

Table 2: Calculated Electronic Properties of 4-Amino-3-nitropyridine (Analogue)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -2.01 eV |

| Energy Gap (ΔE) | -4.44 eV |

Calculations performed using DFT/B3LYP/6-311++G(d,p) basis set. researchgate.net

Thermodynamic Properties Calculation

The thermodynamic properties of a compound, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), can be calculated as a function of temperature using the vibrational frequencies obtained from quantum chemical calculations. These properties are essential for understanding the stability and behavior of the compound under different thermal conditions.

For the analogue 4-Amino-3-nitropyridine, thermodynamic functions have been calculated from 100 K to 1000 K. researchgate.net The calculations show a clear correlation where the heat capacity, entropy, and enthalpy all increase with rising temperature. This is attributed to the enhancement of molecular vibrational intensities as the temperature goes up. researchgate.net This data is fundamental for predicting chemical reactions and phase transitions.

Table 3: Calculated Thermodynamic Properties of 4-Amino-3-nitropyridine at Various Temperatures

| Temperature (K) | Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹) | Entropy (S°m) (J·mol⁻¹·K⁻¹) | Enthalpy (H°m) (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 83.27 | 272.58 | 5.86 |

| 200 | 120.33 | 340.59 | 16.03 |

| 298.15 | 159.25 | 393.98 | 29.98 |

| 300 | 160.01 | 394.97 | 30.27 |

| 400 | 196.34 | 446.01 | 48.16 |

| 500 | 225.21 | 492.65 | 69.30 |

| 600 | 247.37 | 535.13 | 92.93 |

| 700 | 264.44 | 573.91 | 118.53 |

| 800 | 277.77 | 609.52 | 145.66 |

| 900 | 288.39 | 642.44 | 173.97 |

| 1000 | 296.94 | 673.05 | 203.24 |

Data derived from theoretical calculations on the analogue 4-Amino-3-nitropyridine. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate for Bioactive Molecules

4-Amino-5-methyl-3-nitropyridine serves as a crucial building block in the creation of complex bioactive molecules. nih.govnih.gov The presence of the nitro group facilitates nucleophilic substitution reactions, while the amino group can be readily modified, allowing for the construction of diverse heterocyclic systems. nih.gov This synthetic versatility has been exploited to produce compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and antifungal properties. nih.govnih.gov

For instance, 2-amino-4-methyl-5-nitropyridine (B42881), a related compound, is a precursor in the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648. nih.gov The synthetic route involves the reaction of the starting nitropyridine with DMF DMA, followed by treatment with hydroxylamine (B1172632) to form a triazolo[1,5-a]pyridine intermediate. nih.gov Subsequent reduction of the nitro group and a Buchwald–Hartwig coupling reaction yield the final product. nih.gov

Another example is the use of 2-chloro-5-nitropyridine (B43025) to synthesize 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, a compound with known anticancer activity. nih.gov This synthesis involves the reaction of the nitropyridine with N-phenylpiperazine, followed by the reduction of the nitro group. nih.gov This amine then serves as a lead compound for the design of new Mannich bases with potential activity against prostate cancer cell lines. nih.gov

The adaptability of the nitropyridine core allows chemists to design and synthesize a multitude of derivatives with tailored biological activities, making it a valuable tool in the quest for new and effective drugs. nih.govnih.gov

Inhibitory Activities and Molecular Targets

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate cell growth, survival, and immune responses. mpnresearchfoundation.orgresearchgate.net The discovery of the JAK2V617F mutation, which is prevalent in myeloproliferative neoplasms (MPNs), has made JAK2 a prime target for therapeutic intervention. mpnresearchfoundation.orgnih.gov This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the symptoms associated with MPNs. mpnresearchfoundation.org

Derivatives of nitropyridines have been investigated as potential JAK2 inhibitors. For example, a series of potent JAK2 inhibitors were synthesized starting from 2-chloro-5-methyl-3-nitropyridine (B188117). nih.govresearchgate.net The synthesis involved oxidation to a carboxylic acid, followed by nucleophilic substitution with secondary amines and subsequent coupling with aromatic amines. nih.govresearchgate.net The most potent of these compounds exhibited JAK2 inhibition with IC50 values in the range of 8.5–12.2 µM. nih.govresearchgate.net

The development of selective JAK2 inhibitors is a key goal in the treatment of MPNs, as non-selective inhibitors can lead to side effects due to the inhibition of other JAK family members. nih.gov For instance, inhibition of JAK1 can lead to immunosuppression, while inhibition of both JAK2 and FLT3 has been associated with an increased risk of Wernicke's encephalopathy. nih.gov Therefore, the development of highly selective JAK2 inhibitors based on the this compound scaffold and related structures holds promise for more effective and safer treatments for MPNs. nih.gov

Table 1: Examples of Clinically Studied JAK Inhibitors and their Targets

| Drug Name | Primary Target(s) |

|---|---|

| Ruxolitinib | JAK1/JAK2 |

| Fedratinib | JAK2/FLT3 |

| Pacritinib | JAK2 |

| Momelotinib | JAK1/JAK2 |

| Baricitinib | JAK1/JAK2 |

| Tofacitinib | JAK1/JAK3 |

| CEP-33779 | JAK2 |

| BMS-911543 | JAK2 |

| Gandotinib | JAK2 |

This table is for illustrative purposes and includes various JAK inhibitors to provide context on inhibitor specificity.

Glycogen (B147801) synthase kinase-3 (GSK3) is a serine/threonine protein kinase that is involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and differentiation. nih.govplos.org Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. plos.orgnih.gov

Nitropyridine derivatives have been explored for their potential to inhibit GSK3. nih.gov A novel series of heterocyclic compounds that inhibit GSK3 were synthesized from 2,6-dichloro-3-nitropyridine. nih.gov The synthesis involved a series of reactions including Suzuki coupling, nucleophilic substitution, reduction of the nitro group, and acylation to ultimately yield the target GSK3 inhibitors. nih.gov One of the most active compounds in this series, containing a 2,4-dichlorophenyl moiety, demonstrated an IC50 of 8 nM and an EC50 of 0.13 μM. nih.gov

Furthermore, 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of GSK-3β. nih.gov A representative derivative from this class exhibited GSK-3β inhibitory activity in the low nanomolar range. nih.gov These findings highlight the potential of utilizing nitropyridine-based scaffolds for the development of effective GSK3 inhibitors.

The antiproliferative effects of compounds derived from nitropyridines have been demonstrated against various cancer cell lines. nih.govnih.gov For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have shown high selectivity against certain cancer types. nih.gov One such derivative was active against MCF-7 breast cancer cells with an IC50 of 6.41 μM, while another was active against HepG2 liver cancer cells with an IC50 of 7.63 μM. nih.gov

Thienopyrimidine derivatives, which can be synthesized from precursors related to this compound, have also shown significant antiproliferative activity. nih.govresearchgate.netmdpi.com Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govmdpi.comnih.gov One of the most effective compounds against the MCF-7 cell line had an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.govmdpi.comnih.gov Another compound demonstrated the highest selective index with respect to MCF-7 cells. nih.govnih.gov

Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines, with the most potent molecules demonstrating IC50 concentrations of 25–50 nM. mdpi.com These findings underscore the potential of nitropyridine-based compounds as a source for the development of novel anticancer agents. nih.govnih.govmdpi.com

Table 2: Antiproliferative Activity of a Thienopyrimidine Derivative

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.013 |

| MDA-MB-231 | 0.056 |

Data for a lead compound from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.com

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. mdpi.com Derivatives of this compound and related structures have shown promise in this area, exhibiting both antibacterial and antifungal activities. nih.govmdpi.com

Various pyridine (B92270) derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov For example, certain isonicotinic acid hydrazide derivatives have demonstrated potent activity against strains of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives have shown antibacterial activity, with Gram-positive bacteria being more sensitive to these compounds than Gram-negative bacteria. mdpi.com

Coumarin (B35378) derivatives incorporating an amino group have also been synthesized and have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi. nih.govmdpi.com Additionally, a study on 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin showed significant inhibitory activity against Aspergillus niger and Candida albicans. jmchemsci.com The replacement of a hydroxyl group with an amino group in certain nucleoside analogues has been shown to significantly enhance their antifungal activity, particularly against the Aspergillus genus. rsc.org

The antimicrobial potential of these compounds highlights the versatility of the this compound scaffold and its derivatives in the development of new treatments for infectious diseases.

Table 3: Antimicrobial Activity of a Thienopyrimidine Derivative

| Pathogen | Activity |

|---|---|

| Bacillus subtilis | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Mycobacterium smegmatis | Active |

| Candida albicans | Active |

Based on initial screening of aurone (B1235358) derivatives. mdpi.com

While the broader antimicrobial activities of this compound derivatives are being explored, the specific mechanism of inhibiting bacterial DNA synthesis is an area of ongoing research. Some related compounds, such as aminoacridine derivatives, are known to bind to DNA, which can correlate with their cytotoxic effects. nih.gov However, direct evidence specifically linking this compound derivatives to the inhibition of bacterial DNA synthesis is not extensively detailed in the provided context. Further investigation is required to elucidate the precise molecular mechanisms by which these compounds exert their antibacterial effects.

Antimicrobial Activity (Antibacterial, Antifungal)

Interaction with Microbial Metabolites

There is currently no publicly available research detailing the specific interactions of this compound with microbial metabolites.

Herbicidal Activity

There are no available scientific reports on the evaluation of this compound for herbicidal activity.

Radiolabeled Derivatives for Imaging and Diagnostics

A significant area of research involving this compound is its use as a precursor in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging. These imaging agents are crucial for visualizing and understanding pathological processes in vivo.

PET Radioligands for Voltage-Gated Potassium (K+) Channels

Derivatives of this compound are instrumental in the development of PET radioligands that target voltage-gated potassium (K+) channels. A key precursor, 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, is utilized in the synthesis of [18F]5Me3F4AP, a novel PET tracer. nih.gov The synthesis involves an isotope exchange method followed by hydrogenation to yield the final radiolabeled compound. nih.govnih.govbldpharm.com This tracer is an analogue of [18F]3F4AP, the first PET radioligand developed for imaging demyelination by targeting K+ channels. nih.govnih.govbldpharm.com The development of new radioligands like [18F]5Me3F4AP is driven by the need for agents with improved metabolic stability compared to earlier compounds. nih.govbldpharm.com

Neuroimaging Applications (e.g., Demyelinated Lesions)

The radiolabeled derivative, [18F]5Me3F4AP, shows considerable promise for neuroimaging, particularly in the detection of demyelinated lesions, which are characteristic of diseases like multiple sclerosis. nih.govnih.govbldpharm.comsigmaaldrich.com Preclinical studies in mice have demonstrated that [18F]5Me3F4AP can effectively cross the blood-brain barrier and exhibits favorable kinetics for PET imaging. nih.govbldpharm.com These properties suggest its potential as a valuable tool for studying demyelination and for the clinical assessment of demyelinating disorders. nih.govbldpharm.comsigmaaldrich.com The ability to image K+ channels, which are exposed in demyelinated axons, provides a direct way to visualize these pathological changes.

Structure-Activity Relationships (SAR) and Structural Features

The exploration of structure-activity relationships (SAR) is crucial for optimizing the properties of molecules derived from this compound for specific biological targets. For the PET radioligand [18F]5Me3F4AP, its structural features contribute to its promising characteristics. In vitro studies have revealed that 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP), the non-radioactive analogue, has a binding affinity for K+ channels that is comparable to existing tracers. nih.govnih.govbldpharm.com Furthermore, it demonstrates a slower rate of enzymatic metabolism, which is a desirable property for a PET tracer. nih.govnih.govbldpharm.com

The table below summarizes the key structural features and their impact on the activity of aminopyridine-based PET radioligands.

| Compound | Key Structural Feature | Impact on Activity/Properties |

| [18F]5Me3F4AP | Methyl group at the 5-position | Slower enzymatic metabolic rate compared to [18F]3F4AP. nih.govnih.govbldpharm.com |

| [18F]5Me3F4AP | Fluorine at the 3-position | Enables radiolabeling with Fluorine-18 for PET imaging. |

| [18F]5Me3F4AP | Amino group at the 4-position | Essential for binding to voltage-gated potassium channels. |

Impact of Substituent Positions on Biological Activity

The biological activity of pyridine derivatives is highly sensitive to the nature and position of their substituents. In the case of 4-aminopyridine (B3432731) analogs, modifications to the pyridine ring have been shown to significantly alter their potency as potassium (K+) channel blockers, a property utilized in the treatment of neurological conditions like multiple sclerosis. biorxiv.orgnih.gov

For instance, studies on 3-substituted 4-aminopyridine derivatives have demonstrated that the introduction of a methyl group at the 3-position (adjacent to the amino group) can enhance the compound's blocking effect on voltage-gated potassium channels. biorxiv.org Specifically, 3-methyl-4-aminopyridine was found to be approximately seven times more potent than the parent compound, 4-aminopyridine. biorxiv.orgnih.gov This suggests that the 5-methyl group in this compound could similarly influence its biological activity, potentially by altering its electronic properties or steric interactions within a receptor binding site.

The position of the nitro group is also a critical determinant of biological activity. Nitropyridines have been investigated for a range of therapeutic effects, including as inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). nih.gov The specific regioisomer of the nitropyridine is crucial for its activity. For example, derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized as potent JAK2 inhibitors. nih.gov This highlights the importance of the relative positions of the nitro and other substituent groups for specific enzymatic inhibition.

| Compound | Substituent at Position 3 | Observed Biological Effect | Reference |

|---|---|---|---|

| 4-Aminopyridine | -H | Voltage-gated potassium (K+) channel blocker | biorxiv.org |

| 3-Methyl-4-aminopyridine | -CH3 | ~7-fold more potent K+ channel blocker than 4-aminopyridine | biorxiv.orgnih.gov |

| 3-Methoxy-4-aminopyridine | -OCH3 | ~3- to 4-fold less potent K+ channel blocker than 4-aminopyridine | biorxiv.orgnih.gov |

| 3-Trifluoromethyl-4-aminopyridine | -CF3 | ~3- to 4-fold less potent K+ channel blocker than 4-aminopyridine | biorxiv.orgnih.gov |

Role of Amino and Nitro Groups in Receptor Binding and Enzymatic Modulation

The amino and nitro groups are key functional moieties that can participate in various non-covalent interactions with biological macromolecules, thereby influencing the compound's pharmacological profile.

The amino group at the 4-position of the pyridine ring is crucial for the activity of many aminopyridine-based drugs. In the context of potassium channel blockade, the protonated form of the amino group is thought to be essential for blocking the channel pore. biorxiv.org The basicity of the amino group, which is influenced by other substituents on the ring, is therefore a critical parameter for biological activity. biorxiv.org

| Functional Group | Potential Role in Biological Interactions | Example from Related Compounds | Reference |

|---|---|---|---|

| Amino Group | - Forms hydrogen bonds

| The protonated amino group of 4-aminopyridine is required to block the K+ channel. | biorxiv.org |

| Nitro Group | - Strong electron-withdrawing group, modulating ring electronics

| A nitro group on a pyrimidine (B1678525) scaffold was found to be important for the inhibition of PRMT1. | nih.gov |

Development of Novel Therapeutic Agents

The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Aminopyridines are a known class of compounds with applications in treating neurological disorders. nih.gov For instance, 4-aminopyridine (dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis. biorxiv.orgnih.gov Given the enhanced potency observed with 3-methyl-4-aminopyridine, it is plausible that derivatives of this compound could be explored for similar indications. The nitro group could serve as a handle for further chemical elaboration or could be reduced to an amino group to generate diaminopyridine derivatives, which have also shown interesting biological activities.

Furthermore, nitropyridines are valuable precursors in the synthesis of a wide array of bioactive molecules. nih.gov They have been utilized in the creation of inhibitors for various enzymes, including kinases, which are important targets in cancer therapy. nih.gov The specific substitution pattern of this compound could be leveraged to design targeted inhibitors for specific enzymes. For instance, a patent describes the use of a related compound, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, as an intermediate in the synthesis of the mineralocorticoid receptor antagonist finerenone, highlighting the potential of such scaffolds in drug development.

The development of novel therapeutic agents often involves the synthesis and screening of a library of related compounds to identify a lead candidate with the desired pharmacological profile. The versatility of the this compound scaffold makes it a promising candidate for such exploratory studies in drug discovery.

Applications in Organic Synthesis and Heterocyclic Chemistry

Building Block for Complex Organic Molecules

The strategic positioning of functional groups on the 4-amino-5-methyl-3-nitropyridine scaffold makes it an important intermediate in the synthesis of a variety of complex organic molecules, particularly those with biological activity. Nitropyridine derivatives are frequently employed in the synthesis of bioactive compounds. For instance, structurally related compounds like 2-chloro-5-methyl-3-nitropyridine (B188117) have been utilized as starting materials for the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov This involves a sequence of reactions including oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chloro group and subsequent amide coupling. nih.gov

Similarly, 2-amino-4-methyl-5-nitropyridine (B42881), an isomer of the title compound, has been used as a starting material for the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648. nih.gov This highlights the role of the aminonitropyridine core in providing a foundation for the elaboration of complex, biologically active molecules. The presence of the nitro group is crucial as it can be readily reduced to an amino group, which can then be further functionalized, expanding the molecular diversity that can be achieved from this versatile building block.

The general synthetic utility of nitropyridines extends to the preparation of various substituted pyridines which are core components of many pharmaceuticals and agrochemicals. The reactivity of the nitro group allows for its transformation into other functional groups, thereby enabling the introduction of diverse substituents onto the pyridine (B92270) ring.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is activated towards nucleophilic substitution reactions due to the presence of the strongly electron-withdrawing nitro group. While the compound itself has an amino group, related halonitropyridines are well-studied substrates for nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to the substitution of the bromine atom. clockss.org Interestingly, these reactions can sometimes be accompanied by an unexpected migration of the nitro group. clockss.org

In a similar vein, the chlorine atoms in 2-chloro-3(5)-nitropyridines are readily displaced by nucleophiles like 4-aminophenol. nih.gov This reactivity is a cornerstone of their use in building more complex structures. For instance, the synthesis of novel insecticides has been achieved through the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine (B43025) by various hydroxyl compounds. nih.gov

The general principle of nucleophilic substitution on nitropyridine rings is a fundamental tool in synthetic organic chemistry. The reaction conditions for these substitutions can be tuned to achieve the desired outcome. The table below summarizes representative nucleophilic substitution reactions on related nitropyridine systems.

| Reactant | Nucleophile | Product | Reference |

| 3-Bromo-4-nitropyridine | Amines | Amino-substituted nitropyridines | clockss.org |

| 2-Chloro-3-nitropyridine | Primary amines | N-Substituted 2-amino-3-nitropyridines | acs.org |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Alkoxy-5-nitropyridines | nih.gov |

| 2,4-Dichloro-3-nitropyridine (B57353) | Polymer-supported amines | Substituted aminonitropyridines | acs.org |

Synthesis of Other Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridines, Triazolo[1,5-a]pyridines)

One of the most significant applications of this compound and its analogs is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines

The vicinal arrangement of the amino group and a reducible nitro group in this compound makes it an ideal precursor for the synthesis of the imidazo[4,5-c]pyridine ring system. The synthesis typically involves the reduction of the nitro group to an amino group, generating a 3,4-diaminopyridine (B372788) intermediate. This diamine can then undergo cyclization with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring.

A study on the solid-phase synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines utilized 2,4-dichloro-3-nitropyridine as a key building block. acs.org The process involved sequential nucleophilic substitution of the chlorine atoms, followed by reduction of the nitro group and subsequent imidazole ring closure. acs.org A similar strategy can be envisioned starting from this compound. Furthermore, a tandem reaction sequence involving SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation with aldehydes has been developed for the rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. acs.org

Triazolo[1,5-a]pyridines

The synthesis of triazolo[1,5-a]pyridines, another important class of heterocyclic compounds, can also be accomplished using aminonitropyridine precursors. For example, 2-amino-4-methyl-5-nitropyridine was a key starting material in an efficient synthesis of a highly selective DNA-dependent protein kinase inhibitor, which features a triazolo[1,5-a]pyridine core. nih.gov The synthetic route involved the reaction of the aminopyridine with DMF-DMA, followed by treatment with hydroxylamine (B1172632) to form a hydroxyimine derivative, which then cyclized to the triazolo[1,5-a]pyridine system. nih.gov

The following table outlines the general synthetic strategies for these fused heterocyclic systems from related nitropyridine precursors.

| Starting Material | Target Heterocycle | Key Steps | Reference |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines | Nucleophilic substitution, Nitro reduction, Imidazole ring closure | acs.org |

| 2-Chloro-3-nitropyridine | Imidazo[4,5-b]pyridines | SNAr, Nitro reduction, Heteroannulation with aldehydes | acs.org |

| 2-Amino-4-methyl-5-nitropyridine | Triazolo[1,5-a]pyridines | Reaction with DMF-DMA, Cyclization with hydroxylamine | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving regioselective nitration and amination in 4-Amino-5-methyl-3-nitropyridine?

- Methodology : Use directed ortho-metallation (DoM) to pre-organize the pyridine ring for nitration at the 3-position, followed by amination via Buchwald-Hartwig coupling. Protect reactive sites with tert-butoxycarbonyl (Boc) groups to avoid undesired side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral discrepancies addressed?

- Methodology : Combine / NMR (in DMSO-d) to confirm substitution patterns, IR for nitro (1520–1350 cm) and amino (3450–3300 cm) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Resolve contradictions (e.g., unexpected peaks in NMR) by comparing experimental data with computed spectra from density functional theory (DFT) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from reducing agents due to nitro group explosivity. In case of exposure, follow emergency rinsing (15+ minutes for eyes/skin) and consult toxicity databases for similar nitropyridines .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?

- Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nitro group charge distribution. Validate against experimental UV-Vis spectra (e.g., in ethanol) to predict sites for electrophilic substitution .

Q. What experimental approaches resolve contradictions between predicted and observed tautomeric equilibria under varying pH and solvent conditions?

- Methodology : Conduct pH-dependent NMR studies (DO/CDOD mixtures) to monitor proton exchange. Compare with DFT-predicted tautomer stability (e.g., amino-keto vs. imino-enol forms). Use potentiometric titration to quantify pKa shifts influenced by methyl and nitro groups .

Q. How do steric and electronic effects of the 5-methyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with para-substituted aryl boronic acids. Analyze reaction rates (HPLC monitoring) and regioselectivity (X-ray crystallography). Contrast with DFT-calculated steric maps (e.g., using buried volume %V) to rationalize hindered vs. accessible reaction sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-optimize DFT parameters (e.g., solvent model, basis set) to match experimental conditions. For NMR, apply gauge-including atomic orbital (GIAO) corrections. If inconsistencies persist, consider alternative tautomers or crystal packing effects (via SC-XRD) .

Q. What statistical methods validate the reproducibility of synthetic yields for this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.